molecular formula C14F8O2 B075143 Octafluoroanthraquinone CAS No. 1580-18-3

Octafluoroanthraquinone

Cat. No.: B075143
CAS No.: 1580-18-3
M. Wt: 352.13 g/mol
InChI Key: JHJWVVOLGHMBPQ-UHFFFAOYSA-N
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Description

Octafluoroanthraquinone, also known as 1,2,3,4,5,6,7,8-Octafluoro-9,10-anthracenedione, is a fluorinated derivative of anthraquinone. It is characterized by the presence of eight fluorine atoms attached to the anthraquinone core. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications .

Biochemical Analysis

Biochemical Properties

It is known that anthraquinones and their derivatives can undergo various biochemical reactions, including hydroxylation, oxidation, methylation, deglycosylation, and esterification

Cellular Effects

Anthraquinones and their derivatives have been shown to have various effects on cells, including anti-inflammatory, anti-oxidative, antibacterial, antiviral, anti-osteoporosis, and anti-tumor effects

Molecular Mechanism

It is known that anthraquinones and their derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

It is known that the effects of chemical compounds can change over time due to factors such as stability, degradation, and long-term effects on cellular function

Dosage Effects in Animal Models

It is known that the effects of chemical compounds can vary with dosage, and that high doses can sometimes lead to toxic or adverse effects

Metabolic Pathways

It is known that anthraquinones and their derivatives can be involved in various metabolic pathways, and can interact with various enzymes and cofactors

Transport and Distribution

It is known that chemical compounds can be transported and distributed within cells and tissues through various mechanisms, and can interact with various transporters or binding proteins

Subcellular Localization

It is known that chemical compounds can be localized to specific compartments or organelles within cells, and that this localization can affect their activity or function

Preparation Methods

Synthetic Routes and Reaction Conditions: Octafluoroanthraquinone can be synthesized through the fluorination of anthraquinone derivatives. One common method involves the reaction of tetrachlorophthalic anhydride with a fluorinating agent in the presence of benzonitrile as a solvent. This reaction is carried out at high temperatures under spontaneously occurring pressure, which helps in achieving high yields without significant side reactions .

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale fluorination processes. These processes are optimized to ensure high purity and yield of the final product. The use of specialized equipment and controlled reaction conditions is crucial to prevent the formation of unwanted by-products and to ensure the safety of the production process .

Chemical Reactions Analysis

Types of Reactions: Octafluoroanthraquinone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Octafluoroanthraquinone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of octafluoroanthraquinone involves its interaction with various molecular targets. In biological systems, it can inhibit the formation of biofilms, disrupt cell walls, and inhibit nucleic acid and protein synthesis. These actions are primarily due to its ability to interfere with essential cellular processes and pathways .

Comparison with Similar Compounds

  • Tetrafluoro-1,4-benzoquinone
  • Tetrachloro-1,4-benzoquinone
  • 2,5-Dichloro-1,4-benzoquinone
  • 9,10-Phenanthrenequinone

Comparison: Octafluoroanthraquinone is unique due to the presence of eight fluorine atoms, which significantly enhance its chemical stability and reactivity compared to its non-fluorinated or partially fluorinated counterparts. This high degree of fluorination imparts unique properties, such as increased resistance to oxidative degradation and enhanced electron-withdrawing effects, making it more suitable for specific applications in materials science and medicinal chemistry .

Properties

IUPAC Name

1,2,3,4,5,6,7,8-octafluoroanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14F8O2/c15-5-1-2(6(16)10(20)9(5)19)14(24)4-3(13(1)23)7(17)11(21)12(22)8(4)18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHJWVVOLGHMBPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(C(=C(C(=C1F)F)F)F)C(=O)C3=C(C2=O)C(=C(C(=C3F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14F8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1580-18-3
Record name 1580-18-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Octafluoroanthraquinone interact with metal surfaces, and what are the implications of this interaction?

A1: Research indicates that OFA exhibits weak charge transfer (CT) behavior when interfaced with metal surfaces like silver (Ag(111)) and polycrystalline gold (Au). [] This CT interaction leads to a modification of the metal's work function. As a result, when organic semiconductors like sexithienyl (6T) are deposited on OFA-modified metal surfaces, the hole injection barrier is significantly reduced compared to deposition on pristine metal. [] This finding highlights OFA's potential in tuning organic/metal energy level alignment, which is crucial for optimizing the performance of organic electronic devices.

Q2: Does this compound engage in any non-covalent interactions with other molecules?

A2: Yes, OFA has been shown to participate in C···dz2-PtII tetrel bonding interactions. [] In a study involving half-lantern PtII2 complexes, OFA acted as an electron-deficient arene and formed co-crystals driven by these tetrel bonding interactions. [] This finding expands the understanding of OFA's supramolecular chemistry and its potential role in crystal engineering and materials design.

Q3: Are there established synthetic routes to access this compound and its derivatives?

A3: Yes, synthetic methods for OFA derivatives have been reported. One strategy involves ruthenium-catalyzed C–F arylation of OFA with arylboronates. [] This method allows for the introduction of diverse aryl substituents onto the OFA core, enabling the synthesis of a library of OFA derivatives with potentially tailored properties. This synthetic access paves the way for exploring structure-property relationships and identifying OFA derivatives with enhanced performance in various applications.

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